molecular formula C25H32O8 B160039 Cortisone 21-succinate CAS No. 10215-75-5

Cortisone 21-succinate

Cat. No.: B160039
CAS No.: 10215-75-5
M. Wt: 460.5 g/mol
InChI Key: WVSVAJGDZIWYBX-WFLBVZAHSA-N
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Description

Cortisone 21-succinate, also known as hydrocortisone succinate, is a synthetic glucocorticoid corticosteroid. It is a derivative of cortisone, a hormone produced by the adrenal cortex. This compound is widely used for its anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various medical conditions, including severe allergic reactions, dermatologic diseases, endocrine disorders, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cortisone 21-succinate involves the esterification of cortisone with succinic acid. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound for injection involves mixing acetone and cortisone succinate, followed by neutralization with sodium bicarbonate and phosphate. The reaction mixture is then filtered, concentrated, and dried using spray or freeze-drying techniques. This method ensures high product purity and yield .

Chemical Reactions Analysis

Types of Reactions: Cortisone 21-succinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cortisone 21-succinate has a wide range of applications in scientific research:

Mechanism of Action

Cortisone 21-succinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The resulting changes in gene expression lead to the production of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines. This mechanism underlies its anti-inflammatory and immunosuppressive effects .

Comparison with Similar Compounds

Uniqueness: Cortisone 21-succinate is unique due to its specific esterification with succinic acid, which enhances its solubility and stability for pharmaceutical formulations. This makes it particularly suitable for injectable forms, providing rapid and effective relief in acute conditions .

Biological Activity

Cortisone 21-succinate, a derivative of cortisone, is a corticosteroid with significant biological activity. It is primarily utilized for its anti-inflammatory and immunosuppressive properties in various medical conditions. This article delves into its biological activity by reviewing various studies, case reports, and clinical trials.

This compound is a water-soluble ester of cortisone, allowing for rapid intravenous administration. The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammation and immune responses. Its pharmacological profile is similar to that of hydrocortisone, with both compounds exhibiting comparable metabolic and anti-inflammatory actions when administered in equimolar quantities .

Biological Activity and Clinical Applications

This compound has demonstrated efficacy in treating various conditions, including:

  • Severe Allergic Reactions: It is effective in managing acute allergic responses.
  • Dermatologic Diseases: Used in conditions like eczema and dermatitis.
  • Endocrine Disorders: Acts as a replacement therapy in adrenal insufficiency.
  • Gastrointestinal Diseases: Employed in the management of inflammatory bowel diseases such as ulcerative colitis .

Table 1: Summary of Clinical Applications

ConditionEfficacyReference
Severe Allergic ReactionsRapid symptom relief
Dermatologic DiseasesReduces inflammation and itching
Endocrine DisordersReplacement therapy for adrenal insufficiency
Ulcerative ColitisInduces clinical remission

Case Study 1: Hypersensitivity Reactions

A study involving patients with non-steroidal anti-inflammatory drug (NSAID)-exacerbated respiratory disease (N-ERD) revealed hypersensitivity reactions to hydrocortisone sodium succinate. Eleven patients were tested with various corticosteroids, showing a significant rate of adverse reactions (82%) to hydrocortisone sodium succinate, including severe cough and asthma exacerbations .

Case Study 2: Treatment of Ulcerative Colitis

In a clinical trial involving ten patients with ulcerative colitis, administration of either 500 mg or 1000 mg of hydrocortisone-21-sodium succinate intravenously resulted in clinical remission in ten patients, with no severe adverse effects noted . This highlights its effectiveness as a therapeutic agent.

Research Findings

Recent studies have explored the broader implications of cortisone derivatives:

  • Anti-inflammatory Activity: Cortisone derivatives exhibit potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX .
  • Neuroprotective Properties: Emerging research indicates potential neuroprotective effects through antioxidant mechanisms, which may offer new therapeutic avenues for neurological conditions .

Table 2: Summary of Research Findings

Study FocusKey FindingsReference
Anti-inflammatory ActivityInhibition of TNFα and COX activity
Neuroprotective PropertiesAntioxidant activity observed
Clinical EfficacyPositive outcomes in ulcerative colitis

Properties

IUPAC Name

4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-17,22,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,22+,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSVAJGDZIWYBX-WFLBVZAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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